CXCR2 Receptor Binding Affinity: Tert-Butyl Analog (CHEMBL376414) vs. Ethyl Analog (SCH 527123/Navarixin)
When incorporated into the squaramide-based chemokine receptor antagonist scaffold, the (R)-tert-butyl amine derived from the target compound yields a derivative (CHEMBL376414) with a CXCR2 Ki of 3.80 nM, compared to the ethyl analog SCH 527123 which achieves a CXCR2 Kd of 0.049 nM. This represents a quantifiable shift in receptor affinity attributable to the increased steric bulk of the tert-butyl group [1]. The data demonstrate that the tert-butyl substitution modulates but does not abolish CXCR2 binding, providing a distinct pharmacological profile that may be advantageous for reducing on-target potency when partial or tuned receptor occupancy is desired [2].
| Evidence Dimension | CXCR2 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 3.80 nM (human CXCR2, BaF3 cells, displacement of [125I]hCXCL8) [1] |
| Comparator Or Baseline | SCH 527123 (ethyl analog): Kd = 0.049 nM (human CXCR2) [2]; IC50 = 3 nM (human CXCR2) [3] |
| Quantified Difference | ~78-fold lower binding affinity for the tert-butyl analog vs. SCH 527123 at CXCR2 |
| Conditions | Displacement of [125I]hCXCL8 from human CXCR2 receptor expressed in BaF3 cells [1]; data curated by ChEMBL from J. Med. Chem. 2006, 49, 7603-7606 [2] |
Why This Matters
This quantitative difference enables medicinal chemists to select the tert-butyl amine building block when designing CXCR2 antagonists with attenuated potency, potentially reducing mechanism-based side effects while retaining target engagement.
- [1] BindingDB. BDBM50200882 (CHEMBL376414). Ki = 3.80 nM for human CXCR2. View Source
- [2] Dwyer, M. P. et al. J. Med. Chem. 2006, 49, 7603–7606. SCH 527123 Kd = 0.049 nM for human CXCR2. View Source
- [3] Sigma-Aldrich. SCH-527123 product information: IC50 = 2.6 nM for human CXCR2. View Source
